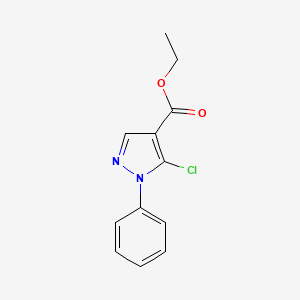

ethyl 5-chloro-1-phenyl-1H-pyrazole-4-carboxylate

説明

Nomenclature and IUPAC Name

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds. The compound is officially designated as ethyl 5-chloro-1-phenylpyrazole-4-carboxylate, reflecting its structural components in accordance with standard nomenclature protocols. The Chemical Abstracts Service registry number for this compound is 85174-68-1, providing a unique identifier for database searches and chemical procurement.

Alternative nomenclature systems have produced several synonymous designations for this compound. These include "1H-Pyrazole-4-carboxylic acid, 5-chloro-1-phenyl-, ethyl ester" and "this compound". The molecular formula C₁₂H₁₁ClN₂O₂ accurately represents the atomic composition, while the molecular weight of 250.68 grams per mole provides essential information for stoichiometric calculations. The systematic name precisely indicates the position of each substituent on the pyrazole ring: the chlorine atom occupies position 5, the phenyl group is attached at position 1, and the ethyl carboxylate moiety is located at position 4.

The structural representation can be expressed through multiple chemical notation systems. The Simplified Molecular Input Line Entry System notation reads "CCOC(=O)C1=NN(C(=C1)Cl)C2=CC=CC=C2," providing a linear representation of the molecular structure. The International Chemical Identifier key "HHGJWXHAQYLLDK-UHFFFAOYSA-N" serves as a unique digital fingerprint for this compound in chemical databases. These various nomenclature systems ensure consistent identification across different research platforms and facilitate effective communication within the scientific community.

Historical Context and Discovery

The development of this compound emerged from broader investigations into pyrazole chemistry that gained momentum in the mid-20th century. Historical research into pyrazole-4-carboxylic acid derivatives can be traced to pioneering work that established new synthetic routes for substituted pyrazoles. The synthesis of 1-phenylpyrazole-4-carboxylic acid was first achieved through innovative methodologies including chloromethylation of 1-phenylpyrazole followed by subsequent oxidation reactions.

A significant advancement in pyrazole-4-carboxylic acid synthesis was accomplished through the development of Sandmeyer-type reactions from 1-phenylpyrazole-4-diazonium chloride intermediates. This methodology represented a breakthrough in accessing pyrazole-4-carboxylic acid derivatives, as previous attempts to replace pyrazole-4-diazonium groups with nitrile functionalities had proven unsuccessful. The successful implementation of this synthetic approach opened new pathways for preparing various substituted pyrazole carboxylates, including ethyl esters with diverse substitution patterns.

The specific synthesis and characterization of this compound likely developed as part of systematic investigations into chlorinated pyrazole derivatives. The compound's creation date in chemical databases indicates its recognition as a distinct chemical entity on August 5, 2011, with subsequent modifications recorded as recently as May 18, 2025. These database entries reflect ongoing research interest and potential new applications for this particular substituted pyrazole derivative.

The evolution of pyrazole chemistry has been driven by the recognition of these heterocycles as privileged scaffolds in drug discovery and materials science. The incorporation of chlorine substituents and carboxylate functionalities represents strategic modifications designed to modulate biological activity and chemical reactivity. The historical development of this compound thus reflects broader trends in heterocyclic chemistry toward creating structurally diverse compounds with enhanced functionality.

Relevance in Heterocyclic and Pyrazole Chemistry

This compound exemplifies the importance of pyrazole derivatives in contemporary heterocyclic chemistry. Pyrazole compounds constitute a fundamental class of five-membered heterocycles containing two adjacent nitrogen atoms, and their synthetic derivatives have demonstrated broad applications across multiple scientific disciplines. The pyrazole pharmacophore has established itself as a privileged scaffold in medicinal chemistry, with numerous derivatives advancing to clinical development and commercial approval.

The specific substitution pattern of this compound contributes to its significance within pyrazole chemistry. The presence of the chlorine atom at position 5 introduces electron-withdrawing properties that influence the electronic distribution across the pyrazole ring. This electronic modification affects both the chemical reactivity and potential biological activity of the compound. The phenyl substituent at position 1 provides aromatic character and steric bulk that can influence molecular recognition processes and binding interactions.

The ethyl carboxylate functionality at position 4 serves multiple purposes in the context of synthetic and medicinal chemistry. This ester group can undergo hydrolysis to yield the corresponding carboxylic acid, providing a pathway for further derivatization. Additionally, the carboxylate moiety can participate in hydrogen bonding interactions and serves as a potential pharmacophore element in biological systems. The combination of these substituents creates a molecule with balanced hydrophilic and lipophilic properties, which is often desirable for pharmaceutical applications.

Pyrazole derivatives have demonstrated remarkable versatility as synthetic intermediates for constructing more complex heterocyclic systems. The electron-rich nature of the pyrazole ring, combined with the reactive substituents present in this compound, positions this compound as a valuable building block for synthesizing pyrazolopyrimidine derivatives and other fused ring systems. These synthetic transformations expand the structural diversity accessible from pyrazole starting materials and contribute to the discovery of new bioactive compounds.

Overview of Research Significance

The research significance of this compound stems from its potential applications in pharmaceutical development and chemical synthesis. Current research efforts have focused on utilizing this compound as an intermediate in the synthesis of more complex heterocyclic systems with enhanced biological properties. The compound's unique substitution pattern makes it particularly suitable for constructing pyrazolopyrimidine derivatives, which represent an important class of bioactive molecules.

Contemporary investigations have demonstrated the utility of this compound in synthetic methodologies aimed at developing new antimicrobial agents. Research has shown that pyrazole derivatives with similar substitution patterns exhibit significant antimicrobial activity, suggesting potential therapeutic applications for compounds derived from this scaffold. The presence of the chlorine substituent and carboxylate functionality provides opportunities for structure-activity relationship studies aimed at optimizing biological potency.

The compound's role as a synthetic building block has been highlighted in research focused on developing novel synthetic methodologies. Studies have demonstrated that the carboxylate functionality can be converted to carbohydrazide derivatives, which serve as versatile intermediates for constructing diverse heterocyclic systems. These synthetic transformations enable the preparation of compounds with modified pharmacological profiles and expanded chemical space for drug discovery efforts.

Research applications extend beyond pharmaceutical chemistry to include investigations in agricultural chemistry and materials science. Pyrazole derivatives have a long history of application in agrochemicals, serving as herbicides and other active agricultural compounds. The specific substitution pattern of this compound may confer properties suitable for developing new crop protection agents. Additionally, the compound's structural features make it potentially useful for synthesizing materials with specialized electronic or optical properties.

| Property | Value | Significance |

|---|---|---|

| Molecular Weight | 250.68 g/mol | Suitable for pharmaceutical applications |

| Chemical Abstracts Service Number | 85174-68-1 | Unique chemical identifier |

| Molecular Formula | C₁₂H₁₁ClN₂O₂ | Defines elemental composition |

| Purity (Commercial) | 95-98% | High-quality research material |

| Storage Temperature | 2-8°C | Stability considerations |

The ongoing research interest in this compound reflects the broader significance of substituted pyrazoles in modern chemistry. The compound represents a convergence of structural features that are known to confer biological activity and synthetic utility, making it an attractive target for continued investigation. Future research directions likely include exploring its potential in new therapeutic areas, developing improved synthetic methodologies for its preparation, and investigating its utility in emerging applications such as chemical biology and nanotechnology.

特性

IUPAC Name |

ethyl 5-chloro-1-phenylpyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O2/c1-2-17-12(16)10-8-14-15(11(10)13)9-6-4-3-5-7-9/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVZBBMIDKLDXQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C2=CC=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60544879 | |

| Record name | Ethyl 5-chloro-1-phenyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60544879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98534-76-0 | |

| Record name | Ethyl 5-chloro-1-phenyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60544879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-chloro-1-phenyl-1H-pyrazole-4-carboxylate typically involves the cyclocondensation of ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine . The reaction mixture is heated under reflux conditions for several hours, followed by cooling and isolation of the product .

Industrial Production Methods

Industrial production methods for this compound often utilize similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions can enhance yield and purity. Transition-metal catalysts and photoredox reactions are commonly employed in industrial settings to achieve high efficiency .

化学反応の分析

Types of Reactions

Ethyl 5-chloro-1-phenyl-1H-pyrazole-4-carboxylate undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can yield different substituted pyrazoles.

Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or acetonitrile .

Major Products

The major products formed from these reactions include various substituted pyrazoles, which can be further utilized in the synthesis of more complex organic molecules .

科学的研究の応用

Medicinal Chemistry

Ethyl 5-chloro-1-phenyl-1H-pyrazole-4-carboxylate has been studied for its pharmacological properties:

- Anti-inflammatory Activity : Research indicates that this compound exhibits significant anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. Studies have shown that it performs comparably to established anti-inflammatory drugs like dexamethasone.

- Antimicrobial Properties : The compound has demonstrated promising antibacterial activity against various strains, including Escherichia coli and Staphylococcus aureus, indicating its potential as an antimicrobial agent.

Enzyme Inhibition Studies

The compound's structure allows it to act as an enzyme inhibitor, particularly against cyclooxygenases (COX) and lipoxygenases (LOX). It has shown potent inhibition rates, suggesting its utility in conditions where these enzymes play a critical role in disease progression.

Comparative Analysis with Related Compounds

A comparative analysis highlights the structural variations among pyrazole derivatives and their corresponding biological activities:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate | Contains an amino group instead of chlorine | Potentially different biological activities |

| Ethyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate | Methyl group instead of phenyl | May exhibit distinct pharmacological properties |

| Ethyl 3-chloro-1-(4-chlorophenyl)-pyrazole | Different position of chlorine substitution | Variation in reactivity and biological effects |

This table illustrates how minor modifications in the chemical structure can lead to significant differences in biological activity.

Anti-inflammatory Study

A recent study evaluated the efficacy of this compound in reducing inflammation in animal models. The results indicated a reduction in edema comparable to established anti-inflammatory agents, supporting its potential use in treating inflammatory diseases.

Antibacterial Efficacy

Another study focused on the antibacterial properties of this compound against various strains. It was found effective at low concentrations, suggesting its potential as a lead compound for developing new antibiotics.

作用機序

The mechanism of action of ethyl 5-chloro-1-phenyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes . The exact pathways and targets depend on the specific application and the structural modifications of the compound .

類似化合物との比較

Substituent Variations on the Pyrazole Ring

The position and nature of substituents on the pyrazole ring significantly influence chemical reactivity and biological activity. Below is a comparison with key analogs:

| Compound Name | Substituents | Key Differences |

|---|---|---|

| Ethyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate | Methyl at position 1, chlorine at position 5, ethyl ester at position 4 | Replacing phenyl with methyl reduces steric bulk and aromatic interactions . |

| Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate | Amino group at position 5 instead of chlorine | Amino substitution increases nucleophilicity, altering biological target affinity . |

| Ethyl 5-bromo-1-phenyl-1H-pyrazole-4-carboxylate | Bromine at position 5 instead of chlorine | Bromine’s larger atomic radius may enhance halogen bonding but reduce solubility . |

| Ethyl 5-hydroxy-1-phenyl-1H-pyrazole-4-carboxylate | Hydroxyl group at position 5 instead of chlorine | Hydroxyl group introduces hydrogen-bonding capacity but lowers stability . |

Impact of Halogen Substitution :

- Chlorine (target compound): Balances electronegativity and lipophilicity, favoring interactions with hydrophobic enzyme pockets .

Variations in the Aromatic Substituent

The phenyl group at position 1 can be modified to alter steric and electronic properties:

Positional Effects :

Ester vs. Carboxylic Acid Derivatives

Replacing the ethyl ester with a carboxylic acid alters solubility and reactivity:

| Compound Name | Functional Group | Key Differences |

|---|---|---|

| 5-Chloro-1-phenyl-1H-pyrazole-4-carboxylic acid | Carboxylic acid at position 4 | Increased water solubility but reduced cell membrane permeability . |

| Methyl 5-chloro-1-phenyl-1H-pyrazole-4-carboxylate | Methyl ester instead of ethyl ester | Shorter alkyl chain decreases lipophilicity, potentially lowering bioavailability . |

Ester vs. Acid :

- Ethyl ester : Enhances prodrug properties, enabling controlled release of the active carboxylic acid .

- Carboxylic acid : Directly interacts with polar residues in biological targets, useful in enzyme inhibition .

生物活性

Ethyl 5-chloro-1-phenyl-1H-pyrazole-4-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

The molecular formula of this compound is C12H11ClN2O2, with a molecular weight of approximately 250.68 g/mol. The compound features a pyrazole ring that is substituted with a phenyl group and a carboxylate ester functional group, which contributes to its unique chemical reactivity and biological interactions.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Anti-inflammatory Properties : The compound has been shown to inhibit pro-inflammatory cytokines, such as TNF-α and IL-6, suggesting its potential as an anti-inflammatory agent. In studies, it demonstrated significant inhibition rates comparable to standard anti-inflammatory drugs like dexamethasone .

- Antimicrobial Activity : this compound has been tested against various bacterial strains, including E. coli and Staphylococcus aureus, showing promising antibacterial effects. This makes it a candidate for further development as an antimicrobial agent .

The biological activity of this compound can be attributed to its interaction with specific enzymes and receptors:

- Enzyme Inhibition : The compound has been reported to inhibit enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX). For instance, it has demonstrated IC50 values indicating potent inhibition of COX enzymes .

- Receptor Binding : this compound may also interact with receptors that regulate cell proliferation and apoptosis, contributing to its therapeutic effects in various conditions .

Comparative Analysis with Related Compounds

A comparative analysis highlights the structural variations among pyrazole derivatives and their corresponding biological activities:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate | Contains an amino group instead of chlorine | Potentially different biological activities |

| Ethyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate | Methyl group instead of phenyl | May exhibit distinct pharmacological properties |

| Ethyl 3-chloro-1-(4-chlorophenyl)-pyrazole | Different position of chlorine substitution | Variation in reactivity and biological effects |

This table illustrates how minor modifications in the chemical structure can lead to significant differences in biological activity.

Case Studies

Several studies have investigated the pharmacological potential of this compound:

- Anti-inflammatory Study : A recent study evaluated the compound's efficacy in reducing inflammation in animal models. Results indicated a reduction in edema comparable to established anti-inflammatory agents, supporting its potential use in treating inflammatory diseases .

- Antibacterial Efficacy : Another study focused on the antibacterial properties of this compound against various strains. It was found effective at low concentrations, suggesting its potential as a lead compound for developing new antibiotics .

Q & A

Q. What synthetic routes are commonly employed to prepare ethyl 5-chloro-1-phenyl-1H-pyrazole-4-carboxylate?

The compound is typically synthesized via cyclocondensation reactions. For example, similar pyrazole derivatives are prepared using ethyl acetoacetate, DMF-DMA (N,N-dimethylformamide dimethyl acetal), and phenylhydrazine, followed by chlorination steps to introduce the 5-chloro substituent. Hydrolysis of the ester group (e.g., using NaOH) yields the corresponding carboxylic acid, which can inform reaction optimization for the target ester .

| Key Reaction Steps | Conditions |

|---|---|

| Cyclocondensation | Reflux in ethanol, 6–8 hours |

| Chlorination | POCl₃ or Cl₂ gas, controlled pH |

| Ester hydrolysis (for analogs) | NaOH (1–2 M), 60–80°C, 3–5 hours |

Q. How is the crystal structure of this compound determined, and what software tools are essential?

X-ray crystallography is the gold standard. Single crystals are grown via slow evaporation, and diffraction data collected using synchrotron or lab-based sources. Software like SHELX (for structure solution/refinement) and Mercury (for visualization and interaction analysis) are critical. For example, studies on related pyrazole esters use SHELXL for refinement, with hydrogen bonding and π-stacking interactions quantified using Mercury’s Materials Module .

Q. What spectroscopic methods validate the structure of this compound?

- NMR : H and C NMR confirm substituent positions (e.g., ester carbonyl at ~165–170 ppm, aromatic protons at 7.2–7.8 ppm).

- FT-IR : Ester C=O stretch (~1720 cm⁻¹), C-Cl stretch (~750 cm⁻¹).

- Mass Spectrometry : Molecular ion peaks ([M+H]⁺) align with theoretical molecular weights. For analogs, HRMS data often achieves <5 ppm error .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity and electronic properties of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model frontier molecular orbitals (HOMO-LUMO), electrostatic potential surfaces, and Fukui indices to predict electrophilic/nucleophilic sites. For example, studies on pyrazole aldehydes reveal electron-withdrawing substituents (Cl, CF₃) lower LUMO energies, enhancing reactivity in nucleophilic additions .

| DFT Parameters | Insights |

|---|---|

| HOMO-LUMO gap | Correlates with stability/reactivity |

| Mulliken charges | Identifies reactive atoms (e.g., Cl, COOEt) |

| Molecular electrostatic potential | Predicts binding sites for biological targets |

Q. What strategies resolve contradictions in biological activity data for pyrazole derivatives?

Discrepancies in bioactivity (e.g., anticonvulsant efficacy in MES vs. subcutaneous PTZ models) require:

- Dose-response studies : Establish ED₅₀ values across models.

- Metabolic stability assays : Assess hepatic clearance (e.g., microsomal incubation).

- Molecular docking : Compare binding affinities to targets like GABA receptors or sodium channels. For instance, hydrazide derivatives show divergent activities due to substituent effects on blood-brain barrier penetration .

Q. How do crystal packing interactions influence the physicochemical properties of this compound?

Mercury software analyzes intermolecular interactions (e.g., C–H···O, π-π stacking) that impact solubility and melting points. For example, ethyl 2-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]thiazole-4-carboxylate exhibits dimeric packing via C–H···O bonds, reducing solubility compared to monomers. Void analysis in Mercury quantifies free space (≤5% voids correlate with higher density) .

Methodological Guidance

Q. How to design SAR studies for optimizing anticonvulsant activity?

- Step 1 : Synthesize analogs with varied substituents (e.g., CF₃, NO₂, OMe) at the 5-position.

- Step 2 : Test in in vivo models (MES, PTZ) and in vitro assays (GABA receptor binding).

- Step 3 : Use QSAR models to correlate logP, polar surface area, and activity. For hydrazide derivatives, a 4-substituted phenyl group enhances potency (ED₅₀ = 23 mg/kg in MES) .

Q. What experimental precautions ensure reproducibility in pyrazole ester synthesis?

- Moisture control : Use anhydrous solvents (e.g., THF, DMF) under N₂.

- Chlorination optimization : Monitor reaction temperature (0–5°C for POCl₃ reactions).

- Purification : Column chromatography (silica gel, hexane/EtOAc) removes unreacted phenylhydrazine .

Data Contradictions and Solutions

Q. Why do computational predictions of solubility conflict with experimental results?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。